5-Nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
5-Nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBD-Cl, is a fluorescent dye that has been widely used in scientific research applications. Its unique chemical properties make it a valuable tool in the field of biochemistry and molecular biology.
Mechanism of Action
NBD-Cl works by covalently binding to biological molecules such as proteins and lipids. The fluorescent properties of NBD-Cl allow for the detection and visualization of these labeled molecules.
Biochemical and Physiological Effects:
NBD-Cl labeling can alter the biochemical and physiological properties of the labeled molecules. However, studies have shown that NBD-Cl labeling does not significantly affect the function of labeled proteins or lipids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect and label even low concentrations of biological molecules. However, NBD-Cl labeling can be time-consuming and may require additional purification steps.
Future Directions
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new NBD-Cl derivatives with improved properties such as increased fluorescence intensity and longer excitation wavelengths. Another area of interest is the application of NBD-Cl in live-cell imaging to study dynamic biological processes. Additionally, NBD-Cl could be used in the development of new diagnostic tools and therapies for various diseases.
In conclusion, NBD-Cl is a valuable tool in scientific research due to its ability to label and detect biological molecules. Its unique chemical properties make it a versatile tool in the field of biochemistry and molecular biology. As research continues, NBD-Cl and its derivatives hold great potential for the development of new diagnostic tools and therapies.
Synthesis Methods
NBD-Cl can be synthesized through a multistep process involving the reaction of 2-nitroaniline with phosgene and sodium azide. The resulting product is then treated with hydrochloric acid to yield NBD-Cl.
Scientific Research Applications
NBD-Cl has been extensively used in scientific research applications due to its ability to label and detect biological molecules. It has been used to study protein-protein interactions, enzyme kinetics, and lipid dynamics. NBD-Cl can also be used as a fluorescent probe to monitor changes in pH, temperature, and ion concentration.
properties
IUPAC Name |
5-nitro-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQFNPRWPTYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,1,3-benzoxadiazol-4-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.